N,N-dimethylacetamide

Catalog No.
S593294
CAS No.
127-19-5
M.F
C4H9NO
CH3CON(CH3)2
C4H9NO
M. Wt
87.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-dimethylacetamide

CAS Number

127-19-5

Product Name

N,N-dimethylacetamide

IUPAC Name

N,N-dimethylacetamide

Molecular Formula

C4H9NO
CH3CON(CH3)2
C4H9NO

Molecular Weight

87.12 g/mol

InChI

InChI=1S/C4H9NO/c1-4(6)5(2)3/h1-3H3

InChI Key

FXHOOIRPVKKKFG-UHFFFAOYSA-N

SMILES

CC(=O)N(C)C

Solubility

greater than or equal to 100 mg/mL at 72° F (NTP, 1992)
11.48 M
SOL IN BENZENE
Soluble in alcohol, acetone, ether
Miscible with most org solvents
MISCIBLE WITH AROMATIC CMPD, ESTERS, KETONES, ETHERS
Miscible in water.
Solubility in water: miscible
Miscible

Synonyms

Acetdimethylamide; DMA; DMAA; DMAc; Dimethylacetamide; Dimethylamide Acetate; N,N-Dimethylethanamide; NSC 3138

Canonical SMILES

CC(=O)N(C)C
  • High Polarity and Aproticity

    DMAC is a highly polar aprotic solvent, meaning it has a significant dipole moment but lacks acidic hydrogens. This makes it a valuable tool for dissolving a wide range of polar and nonpolar compounds, including salts, polymers, and biological molecules .

  • Thermal Stability

    DMAC exhibits high thermal stability, meaning it can withstand high temperatures without decomposing. This feature makes it suitable for various high-temperature reactions and processes .

  • Miscibility

    DMAC is miscible with a wide range of other solvents, including water, alcohols, and hydrocarbons. This allows researchers to create tailored solvent mixtures for specific needs .

Applications in Research:

Organic Synthesis:

DMAC is a popular solvent in organic synthesis due to its ability to dissolve a wide range of reactants and reaction products. It is frequently used in:

  • Nucleophilic substitution reactions

    DMAC's high polarity effectively solvates ionic species, facilitating nucleophilic substitution reactions .

  • Polymerization reactions

    DMAC serves as a suitable solvent for various polymerization reactions, including the synthesis of polyesters, polyamides, and polyurethanes .

Electrochemistry:

DMAC's aprotic nature makes it a valuable electrolyte solvent in electrochemical studies. It allows researchers to study the behavior of various electrolytes and electrode materials due to its minimal interference with ionic conductivity .

Material Science:

DMAC finds applications in material science research for various purposes, including:

  • **Dissolving polymers and processing them into desired forms, such as films and fibers .

  • Studying the properties of new materials, such as their electrical conductivity and mechanical strength.

Biological Research:

DMAC demonstrates limited toxicity towards certain cell lines, allowing its use in some biological research applications:

  • Cell culture

    DMAC is occasionally employed as a solvent or additive in specific cell culture procedures .

  • Enzyme studies

    DMAC can be used to study the activity and stability of certain enzymes due to its ability to solubilize them .

N,N-Dimethylacetamide (DMAC) is an organic compound with the chemical formula CH3CON(CH3)2. It is a colorless, hygroscopic liquid with a slight amine odor. DMAC is commercially produced by the reaction of acetic acid and dimethylamine.[1]()

DMAC has significant applications in various scientific research fields, including:

  • Solvent: Due to its polar nature, miscibility with water, and ability to dissolve a wide range of organic and inorganic compounds, DMAC is a versatile solvent in organic synthesis, polymer chemistry, and analytical chemistry.
  • Reaction medium: DMAC serves as a reaction medium for various chemical reactions, including peptide synthesis, organometallic reactions, and polymerizations.

Molecular Structure Analysis

DMAC's molecular structure consists of a central amide group (C=O-N) with two methyl groups attached to the nitrogen atom. This structure gives it several key features:

  • Polarity: The presence of the amide group and the N-methyl groups makes DMAC a polar molecule with a significant dipole moment. This polarity contributes to its solvating properties.
  • Hydrogen bonding: DMAC can participate in hydrogen bonding as both a hydrogen bond donor (through the N-H) and acceptor (through the C=O). This allows it to interact with various polar molecules.
  • Steric hindrance: The two methyl groups introduce steric hindrance around the nitrogen atom, influencing its reactivity compared to simpler amides.

Chemical Reactions Analysis

DMAC participates in various chemical reactions, including:

  • Synthesis:
    • DMAC is primarily synthesized by the reaction of acetic acid and dimethylamine:CH3COOH + (CH3)2NH → CH3CON(CH3)2 + H2O [1]
  • Decomposition:
    • DMAC can decompose thermally at high temperatures (>300°C) to form various products, including dimethylamine, acetic acid, and other volatile compounds.
  • Other reactions:
    • DMAC can undergo nucleophilic substitution reactions

Physical Description

Dimethylacetamide appears as a clear colorless liquid with a faint odor similar to ammonia. About the same density as water. Flash point 145°F. Vapors heavier than air. May by toxic by skin absorption. May irritate eyes and skin.
DryPowder; Liquid
OILY COLOURLESS LIQUID WITH PUNGENT ODOUR.
Colorless liquid with a weak, ammonia- or fish-like odor.

Color/Form

Liquid
OILY
Colorless liquid

XLogP3

-0.8

Boiling Point

329 to 331 °F at 760 mm Hg (NTP, 1992)
165.0 °C
163-165 °C
165 °C
329°F

Flash Point

151 °F (NTP, 1992)
70 °C (OPEN CUP)
63 °C c.c.
158°F (open cup)
(oc) 158°F

Vapor Density

3.01 (Air= 1)
Relative vapor density (air = 1): 3.01

Density

0.943 at 68 °F (USCG, 1999)
0.9366 @ 25 °C/4 °C
Relative density (water = 1): 0.94
0.94

LogP

-0.77 (LogP)
log Kow= -0.77
-0.77

Odor

AMINE
Weak, ammonia- or fish-like odo

Melting Point

-4 °F (NTP, 1992)
-20.0 °C
-18.59 °C
-20 °C
-4°F

UNII

JCV5VDB3HY

GHS Hazard Statements

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H360D ***: May damage the unborn child [Danger Reproductive toxicity]

Therapeutic Uses

Commercial solvent tested as a parenteral drug vehicle and as an antitumor agent.

MeSH Pharmacological Classification

Cryoprotective Agents

Vapor Pressure

9 mm Hg at 140 °F (NTP, 1992)
2.00 mmHg
2 mm Hg @ 25 °C
Vapor pressure, kPa at 20 °C: 0.33
2 mmHg

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

127-19-5

Wikipedia

N,N-dimethylacetamide

Use Classification

Fire Hazards -> Flammable - 2nd degree

Methods of Manufacturing

From tris(dimethylamido)phosphate and acetic anhydride. From acetic anhydride and dimethylformamide.
By reaction of acetic acid and dimethylamine.
Reaction of methyl acetate and dimethylamine; reaction of dimethylamine with the azotrope of methyl acetate and methanol.
Reaction of N,N-dimethylamine and acetic anhydride.

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Machinery manufacturing
Organic fiber manufacturing
Paint and coating manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Pharmaceutical and medicine manufacturing
Photographic film paper, plate, and chemical manufacturing
Plastic material and resin manufacturing
Services
Textiles, apparel, and leather manufacturing
Wholesale and retail trade
Acetamide, N,N-dimethyl-: ACTIVE
COMPOUNDS THAT HAVE BEEN SUGGESTED AS SOLVENTS OR SUSPENDING AGENTS IN TESTS OF DERMAL TOXICITY ... /INCLUDE/ DIMETHYLACETAMID.
TESTED AS DRUG VEHICLE & AS ANTITUMOR AGENT
SOLVENT FOR STABILIZATION OF PROSTAGLANDINS IN SOLUTION

Analytic Laboratory Methods

NIOSH Method 2004. Analyte: N,N-Dimethylacetamide. Matrix: Air. Procedure: Gas chromatography, flame ionization detector. For N,N-dimethylacetamide this method has an estimated detection limit of 0.05 mg/sample. The overall precision/RSD is 0.032 and the recovery is not given. Applicability: The working range is 10 to 80 mg/cu m of analyte for a 50 l air sample. Interferences: None identified.

Storage Conditions

MATERIALS WHICH ARE TOXIC AS STORED OR WHICH CAN DECOMPOSE INTO TOXIC COMPONENTS ... SHOULD BE STORED IN A COOL WELL VENTILATED PLACE, OUT OF DIRECT RAYS OF THE SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD, AND SHOULD BE PERIODICALLY INSPECTED. INCOMPATIBLE MATERIALS SHOULD BE ISOLATED ... .

Interactions

DAILY INJECTIONS OF PROGESTERONE (5 MG/HAMSTER/DAY, FOR 4 DAYS) BLOCKED ANTIFERTILITY EFFECT OF DMA (ADMIN @ NIDATION) AS DID INJECTIONS OF A LUTEOTROPIC COMPLEX (1 MG/HAMSTER/DAY PROLACTIN PLUS 5.1 IU/HAMSTER/DAY OF PREGNANT MARE SERUM GONADOTROPIN, FOR 4 DAYS.
DIMETHYLACETAMIDE LOWERED THE YIELDS AND/OR INCIDENCES OF TOTAL TUMORS, BENIGN PLAQUES, BENIGN HYPERKERATOTIC LESIONS AND ADVANCED TUMORS PROMOTED BY RETINYL ACETATE OR CROTON OIL AFTER INITIATION BY 7,12-DIMETHYLBENZ(A)ANTHRACENE.
SINGLE EXPT WITH 45 MG/KG RAT OF PYRIMETHAMINE ISETHIONATE IN 6% DIMETHYLACETAMIDE, 6% DIMETHYL SULFOXIDE OR 95% ETHANOL SHOWED THAT TERATOGENIC EFFECT WAS CUMULATIVE IN DIMETHYL SULFOXIDE OR ETHANOL BUT AFTER ADMIN IN DMA RESPONSE-DOSE RELATION FOLLOWED A PARABOLIC CURVE.
PCC4azal embryonal carcinoma tumors were grown in strain 129 mice by sc transplantation. When palpable, the tumors were treated with a combination of retinoic acid and dimethylacetamide. In vitro, this embryonal carcinoma cell line shows minimal spontaneous differentiation and is exquistely sensitive to retinoic acid and/or dimethylacetamide induction of differentiation. Ten daily 20 ul intratumor injections of a solution of 10 mg retinoic acid per ml of dimethylacetamide resulted in nearly complete induction of morphological differentiation mainly into neuropithelial and glandular derivatives. Control tumors showed minor spontaneous differentiation. Differentiation was associated with decreased tumor growth rate, decreased mitotic index, decreased extent of necrosis, and increased survival time of the hosts. In 4 of 18 cases, long-term survival of the hosts was effected by a complete differentiation of the malignant embryonal carcinoma tumors into benign teratomas. Retinoic acid: dimethylacetamide was also effective in inducing differentiation with the same dosage and schedule when admin systemically, ie, ip or sc.

Dates

Modify: 2023-08-15

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